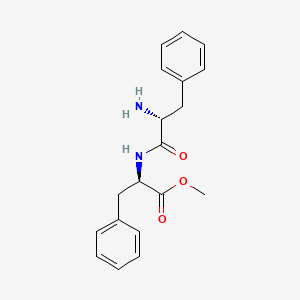
Methyl D-phenylalanyl-D-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl D-phenylalanyl-D-phenylalaninate is a derivative of phenylalanine, an essential aromatic amino acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl D-phenylalanyl-D-phenylalaninate typically involves the esterification of D-phenylalanine. One common method includes the reaction of D-phenylalanine with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high enantiomeric purity and yield, which is crucial for its applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions
Methyl D-phenylalanyl-D-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Phenylalanine derivatives with oxidized functional groups.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Methyl D-phenylalanyl-D-phenylalaninate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating disorders related to phenylalanine metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of Methyl D-phenylalanyl-D-phenylalaninate involves its interaction with various molecular targets, including enzymes and receptors. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine, influencing neurological functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
α-Methyl-D-phenylalanine: Another derivative of phenylalanine with similar properties but different applications.
Methyl L-phenylalaninate: The L-enantiomer of the compound, which has different biological activities and uses.
Uniqueness
Methyl D-phenylalanyl-D-phenylalaninate is unique due to its specific stereochemistry, which imparts distinct biochemical properties and makes it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
methyl (2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22)/t16-,17-/m1/s1 |
Clave InChI |
FBKRSZZALAQRNH-IAGOWNOFSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


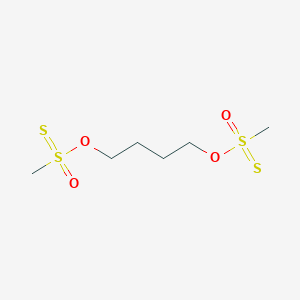
![8-O-tert-butyl 4-O-methyl 2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B12835614.png)
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
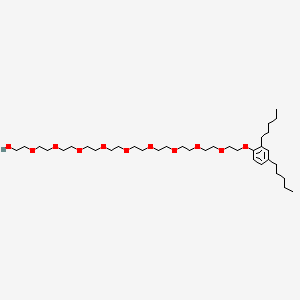
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
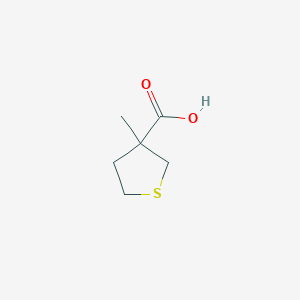
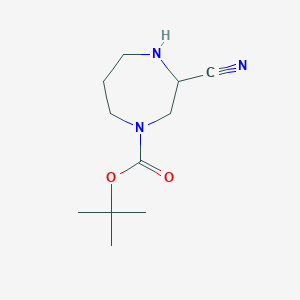
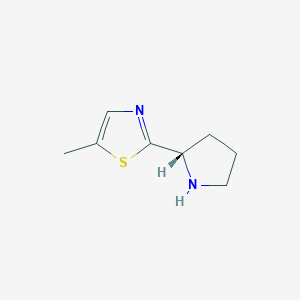
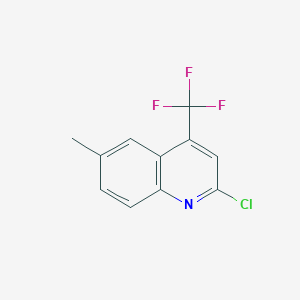
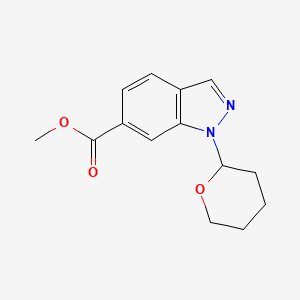
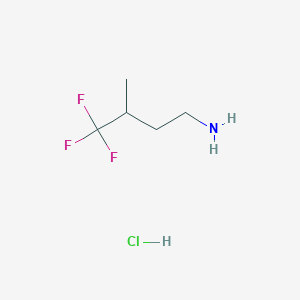
![(2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12835707.png)
